molecular formula C15H19NO3 B5607283 N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide

Cat. No.: B5607283
M. Wt: 261.32 g/mol
InChI Key: GDZDEBICGBTCRX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide is a chemical compound characterized by the presence of a benzodioxole group attached to a cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h6-8,12H,1-5,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZDEBICGBTCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide typically involves the reaction of 1,3-benzodioxole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with an amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, modulating their activity. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide is unique due to its combination of a benzodioxole group and a cyclohexanecarboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)cyclohexanecarboxamide, and how do they influence experimental design?

  • Answer : The compound combines a benzodioxole ring (enhancing π-π stacking potential) and a cyclohexanecarboxamide group (increasing hydrophobicity). This hybrid structure suggests high lipid solubility, impacting membrane permeability in cellular assays. Key properties include:

  • LogP : Estimated >3.0 (indicative of high lipophilicity).
  • Hydrogen bonding : Amide and ether oxygen atoms enable interactions with biological targets (e.g., enzymes, receptors).
  • Melting point : Likely >150°C (based on cyclohexane derivatives).
    Experimental design should prioritize solvents like DMSO for solubility and assays measuring membrane-bound targets (e.g., GPCRs or kinases) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A two-step synthesis is typical:

Coupling Reaction : React cyclohexanecarbonyl chloride with 1,3-benzodioxol-5-ylmethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Yield optimization requires strict moisture control due to the acyl chloride’s reactivity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • NMR : Key signals include δ 6.8–7.1 ppm (benzodioxole aromatic protons) and δ 1.2–1.8 ppm (cyclohexane multiplet).
  • Mass Spectrometry : ESI-MS expected [M+H]+ ≈ 316.3 g/mol .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Answer :

  • Core Modifications : Replace the cyclohexane ring with cyclopentane or adamantane to study steric effects on target binding.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzodioxole ring to modulate electronic interactions.
  • Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or MAPK) and computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

Assay Standardization : Confirm consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism.

Target Profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify off-target interactions .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Answer :

  • X-ray Crystallography : Co-crystallize with purified proteins (e.g., carbonic anhydrase) to resolve binding modes.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism.
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to predict cellular uptake rates.
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces for reactivity analysis .

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